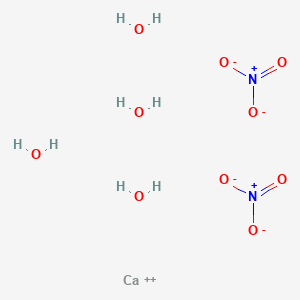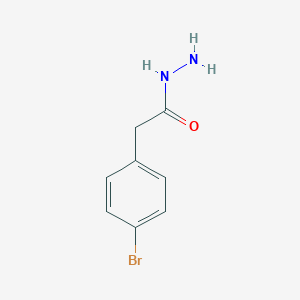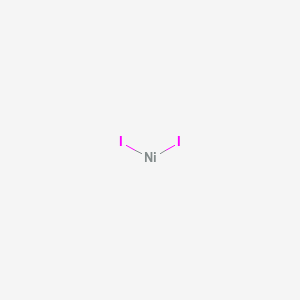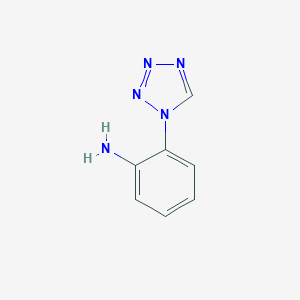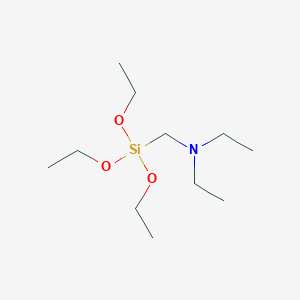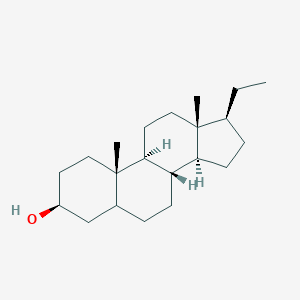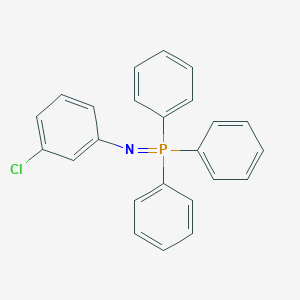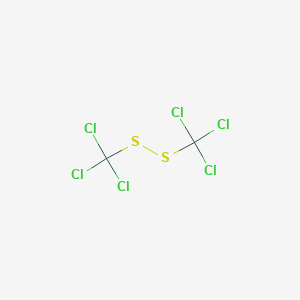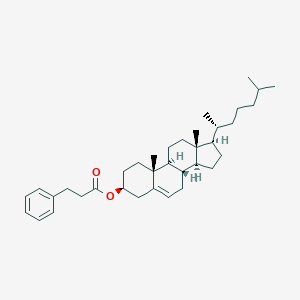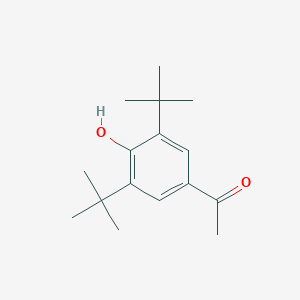
Trimethyl((1-phenylvinyl)oxy)silane
概要
説明
Molecular Structure Analysis
The molecular structure of Trimethyl((1-phenylvinyl)oxy)silane can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
1-Phenyl-1-trimethylsiloxyethylene, a styrene type silyl enol ether, reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . It also undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants .Physical And Chemical Properties Analysis
Trimethyl((1-phenylvinyl)oxy)silane is a colorless and odorless liquid, with a boiling point of 109°C and a melting point of -75°C. It has a molecular weight of 192.33 g/mol .科学的研究の応用
Synthesis of β-Amino Ketones
1-Phenyl-1-trimethylsiloxyethylene has been used in the synthesis of β-amino ketones via a Mannich-type reaction . This reaction is performed in water, making it an environmentally friendly process. β-amino ketones are important intermediates in organic synthesis and pharmaceutical chemistry.
Synthesis of cis-2,6-Disubstituted Dihydropyrans
This compound is also used in the synthesis of cis-2,6-disubstituted dihydropyrans via a three-component, one-pot cascade reaction . Dihydropyrans are commonly found in natural products and bioactive compounds, making this synthesis particularly useful in medicinal chemistry and drug discovery.
Chemical Additives
1-Phenyl-1-trimethylsiloxyethylene is used as a chemical additive . As an additive, it can modify the properties of a substance, improving its performance or making it more suitable for a particular application.
Intermediates in Organic Synthesis
This compound serves as an intermediate in various organic synthesis processes . Intermediates are compounds that are formed and consumed during the course of a reaction, and they play a crucial role in the formation of the final product.
Synthesis of Styrene Type Silyl Enol Ethers
1-Phenyl-1-trimethylsiloxyethylene is a styrene type silyl enol ether . It reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . Silyl enol ethers are important compounds in organic chemistry, often used as precursors to carbonyl compounds.
Mukaiyama Aldol Reaction
This compound undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix[6]arene derivatives as surfactants . The Mukaiyama aldol reaction is a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Safety and Hazards
作用機序
Target of Action
1-Phenyl-1-trimethylsiloxyethylene, also known as Trimethyl[(1-phenylvinyl)oxy]silane or Trimethyl((1-phenylvinyl)oxy)silane, is a styrene type silyl enol ether . The primary targets of this compound are formaldehyde and 2,4-pentanedione .
Mode of Action
The compound reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . It also undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants .
Biochemical Pathways
The compound is involved in the synthesis of β-amino ketones in water via Mannich-type reaction and cis-2,6-disubstituted dihydropyrans via three-component, one-pot cascade reaction .
Pharmacokinetics
The compound has a molecular weight of 19233 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its reactions with formaldehyde and 2,4-pentanedione, as well as its involvement in the synthesis of β-amino ketones and cis-2,6-disubstituted dihydropyrans, suggest that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1-trimethylsiloxyethylene. For instance, the compound reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . This reaction may be influenced by the presence of other chemicals in the environment. Additionally, the compound undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants , suggesting that the presence and concentration of these substances in the environment can affect the compound’s action and efficacy.
特性
IUPAC Name |
trimethyl(1-phenylethenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPCIMDERUIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884636 | |
| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl((1-phenylvinyl)oxy)silane | |
CAS RN |
13735-81-4 | |
| Record name | α-(Trimethylsiloxy)styrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-((trimethylsilyl)oxy)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[(1-phenylvinyl)oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

